molecular formula C12H16FN3O2 B13523173 Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate

Cat. No.: B13523173
M. Wt: 253.27 g/mol
InChI Key: TUNRUWLERDNSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate: is a specialized chemical compound with the molecular formula C12H16FN3O2 and a molecular weight of 253.27 g/mol . This compound is known for its unique structural features, which make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate typically involves the reaction of 3-carbamimidoyl-4-fluoroaniline with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate stands out due to its unique combination of a carbamimidoyl group and a fluorophenyl ring, which imparts distinct chemical and biological properties. This makes it particularly valuable for specialized research applications .

Properties

Molecular Formula

C12H16FN3O2

Molecular Weight

253.27 g/mol

IUPAC Name

tert-butyl N-(3-carbamimidoyl-4-fluorophenyl)carbamate

InChI

InChI=1S/C12H16FN3O2/c1-12(2,3)18-11(17)16-7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H3,14,15)(H,16,17)

InChI Key

TUNRUWLERDNSKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.